Cas no 940-41-0 (Trichloro(phenethyl)silane)

Trichloro(phenethyl)silane structure
Trichloro(phenethyl)silane structure
商品名:Trichloro(phenethyl)silane
CAS番号:940-41-0
MF:C8H9Cl3Si
メガワット:239.601560354233
MDL:MFCD00039290
CID:806105
PubChem ID:24866304

Trichloro(phenethyl)silane 化学的及び物理的性質

名前と識別子

    • Benzene,[2-(trichlorosilyl)ethyl]-
    • PHENETHYLTRICHLOROSILANE
    • trichloro(2-phenylethyl)silane
    • Silane,trichlorophenethyl
    • [2-(Trichlorosilyl)ethyl]benzene (ACI)
    • Silane, trichloro(2-phenylethyl)- (9CI)
    • Silane, trichlorophenethyl- (6CI, 7CI, 8CI)
    • (2-Phenylethyl)trichlorosilane
    • 1-(Trichlorosilyl)-2-phenylethane
    • 1-Phenyl-2-(trichlorosilyl)ethane
    • 2-(Trichlorosilyl)ethylbenzene
    • 3-Phenethyltrichlorosilane
    • LP 1990
    • NSC 139848
    • PETS
    • Trichloro(phenylethyl)silane
    • Trichloro(β-phenylethyl)silane
    • Trichlorophenethylsilane
    • β-Phenetyltrichlorosilane
    • EINECS 213-371-0
    • DB-057462
    • Q27280639
    • Trichloro-2-phenylethylsilane
    • NSC139848
    • Trichlor-2-fenylethylsilan [Czech]
    • AKOS015912492
    • BRN 2936059
    • AS-83365
    • UNII-IAR3080Y7Z
    • MFCD00039290
    • Trichlor-2-fenylethylsilan
    • Trichloro(phenethyl)silane, 95%
    • Phenethyltrichlorosilane, contains some alpha-isomer
    • Benzene, (2-(trichlorosilyl)ethyl)-
    • TRICHLORO(.BETA.-PHENYLETHYL)SILANE
    • IAR3080Y7Z
    • E83816
    • DTXSID9052632
    • Trichloro(phenethyl)silane
    • 2-PHENYLETHYL TRICHLOROSILANE
    • SCHEMBL208903
    • NS00042344
    • phenylethyltrichlorosilane
    • Silane, trichlorophenethyl-
    • 940-41-0
    • Silane, trichloro(2-phenylethyl)-
    • 4-16-00-01568 (Beilstein Handbook Reference)
    • NSC-139848
    • WLN: G-SI-GG2R
    • MDL: MFCD00039290
    • インチ: 1S/C8H9Cl3Si/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
    • InChIKey: FMYXZXAKZWIOHO-UHFFFAOYSA-N
    • ほほえんだ: Cl[Si](CCC1C=CC=CC=1)(Cl)Cl

計算された属性

  • せいみつぶんしりょう: 237.95400
  • どういたいしつりょう: 237.954
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 0A^2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.234 g/mL at 25 °C(lit.)
  • ふってん: 93-96 °C/3 mmHg(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.513(lit.)
  • PSA: 0.00000
  • LogP: 3.88440
  • じょうきあつ: 0.0±0.5 mmHg at 25°C
  • ようかいせい: 未確定

Trichloro(phenethyl)silane セキュリティ情報

  • 記号: GHS05 GHS06
  • シグナルワード:Danger
  • 危害声明: H311-H314
  • 警告文: P280-P305+P351+P338-P310
  • 危険物輸送番号:UN 2922 8/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 14-21-34
  • セキュリティの説明: S26-S36/37/39-S45
  • 福カードFコード:10-21
  • RTECS番号:VV6475000
  • 危険物標識: C
  • TSCA:Yes
  • リスク用語:R14
  • ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Trichloro(phenethyl)silane 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Trichloro(phenethyl)silane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1284469-25g
Trichloro(phenylethyl)silane
940-41-0 95%
25g
¥744.00 2024-04-24
abcr
AB111301-25 g
Phenethyltrichlorosilane, contains some alpha-isomer, 97%; .
940-41-0 97%
25 g
€32.50 2023-07-20
Fluorochem
S13200-25g
Phenethyltrichlorosilane
940-41-0
25g
£52.00 2022-02-28
abcr
AB111301-100g
Phenethyltrichlorosilane, contains some alpha-isomer, 97%; .
940-41-0 97%
100g
€109.00 2025-02-19
Aaron
AR00GVSD-1g
PhenethylTrichlorosilane
940-41-0 97%
1g
$10.00 2025-01-24
A2B Chem LLC
AH86593-1g
PHENETHYLTRICHLOROSILANE
940-41-0 97%;RG
1g
$21.00 2024-07-18
1PlusChem
1P00GVK1-5g
PHENETHYLTRICHLOROSILANE
940-41-0 97%;RG
5g
$41.00 2024-04-19
abcr
AB111301-25g
Phenethyltrichlorosilane, contains some alpha-isomer, 97%; .
940-41-0 97%
25g
€36.00 2025-02-19
Ambeed
A690206-1g
Trichloro(phenethyl)silane
940-41-0 95%
1g
$11.0 2024-04-16
1PlusChem
1P00GVK1-100g
PHENETHYLTRICHLOROSILANE
940-41-0 97%;RG
100g
$198.00 2024-04-19

Trichloro(phenethyl)silane 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Aluminum chloride
リファレンス
Halogenation of aromatic silanes. XXXI. Chlorination of aromatic silanes of the C6H5(CH2)nSiCl3 series (n = 1-4)
Motsarev, G. V.; Kolbasov, V. I.; Inshakova, V. T.; Rozenberg, V. R.; Alikhanov, P. P., Zhurnal Obshchei Khimii, 1984, 54(4), 890-5

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Phosphorus oxychloride
リファレンス
Effect of the substituents at the silicon of (ω-chloroalkyl)silanes on the alkylation to benzene
Yoo, B. R.; Hyun Kim, J.; Lee, H.-J.; Lee, K.-B.; Nam Jung, I., Journal of Organometallic Chemistry, 2000, 605(2), 239-245

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Chloro(triphenylphosphine)rhodium ,  1-Butyl-3-methylimidazolium hexafluorophosphate Solvents: Nitrogen ,  1-Butyl-3-methylimidazolium hexafluorophosphate ;  0.5 h, 70 °C
1.2 Reagents: Trichlorosilane ;  5 h, 70 °C
リファレンス
Method for hydrosilylation of olefin
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Some chemical properties of chlorovinyl- and ethynylsilanes
Sheludyakov, V. D.; Zhun, V. I.; Lakhtin, V. G.; Bochkarev, V. N.; Slyusarenko, T. F.; et al, Zhurnal Obshchei Khimii, 1984, 54(3), 640-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Phenylacetonitrile ,  Chloroplatinic acid
リファレンス
Hydrogen hexachloroplatinate(IV)
Sibi, Mukund P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-8

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Platinum (zeolite-bound)
リファレンス
Metalized zeolites as a catalysts for hydrosilylation
Kopylova, L. I.; Kharlamov, V. V.; Pukhnarevich, V. B.; Voronkov, M. G., Zhurnal Obshchei Khimii, 1994, 64(10),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Tetrabutylphosphonium chloride ;  6 h, 150 °C
リファレンス
Phosphonium Chloride-Catalyzed Dehydrochlorinative Coupling Reactions of Alkyl Halides with Hydridochlorosilanes
Kang, Seung-Hyun; Han, Joon Soo; Yoo, Bok Ryul; Lee, Myong Euy; Jung, Il Nam, Organometallics, 2003, 22(3), 529-534

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Chloroplatinic acid
リファレンス
Synthesis and properties of azo reagents chemically bonded with a silica surface
Markin, S. V.; Kudryavtsev, G. V.; Yudin, A. V.; Vertinskaya, T. E.; Lisichkin, G. V., Zhurnal Obshchei Khimii, 1985, 55(12), 2761-7

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Trichlorosilane
リファレンス
Atranes. LII. 1-Ethynylsilatrane and β-substituted 1-ethynyl- and 1-vinylsilatranes
Voronkov, M. G.; Yarosh, O. G.; Shchukina, L. V.; Tsetlina, E. O.; Tandura, S. N.; et al, Zhurnal Obshchei Khimii, 1979, 49(3), 614-17

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Phosphonium, tetraethyl-, chloride (1:1) ;  2 h, 180 °C
リファレンス
Method for preparation of organosilicon compounds by double silylation of unsaturated compounds with trichlorosilane
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Palladium, dichlorobis[[1-(dimethylamino)ethyl]ferrocene]- (supported on benzaldehyde-functionalized polystyrene) ;  48 h, 70 °C
リファレンス
Polymer-supported ferrocene derivatives. Catalytic hydrosilylation of olefins by supported palladium and platinum complexes
Cullen, William R.; Han, Nam Fong, Journal of Organometallic Chemistry, 1987, 333(2), 269-80

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Trichlorosilane ,  Silicon tetrachloride Catalysts: Tetrabutylphosphonium chloride ;  4 h, 180 °C
リファレンス
Double Silylation of Olefin with HSiCl3 in the Presence of Bu4PCl. New Synthetic Method for α,β-Bis(trichlorosilyl)alkanes
Kang, Seung-Hyun; Han, Joon Soo; Lim, Weon Cheol; Jung, Il Nam; Lee, Myong Euy; et al, Organometallics, 2006, 25(2), 318-319

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Chloroplatinic acid Solvents: Tetrahydrofuran ;  rt → 80 °C; 6 h, 80 °C
リファレンス
Potassium Alkylpentafluorosilicates, Primary Alkyl Radical Precursors in the C-1 Alkylation of Tetrahydroisoquinolines
Wang, Teng; Wang, Dong-Hui, Organic Letters, 2019, 21(11), 3981-3985

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Phenylacetonitrile ,  Trichlorosilane ,  Chloroplatinic acid
リファレンス
Hydrogen Hexachloroplatinate(IV)
Sibi, Mukund P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Trichlorosilane Catalysts: 1,3-Divinyltetramethyldisiloxane (platinum complexes)
リファレンス
Method of preparation of aromatic chlorosilane compound by a hydrosilation reaction
, European Patent Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trichlorosilane Solvents: Tetrahydrofuran ,  Benzene-d6 ;  -196 °C; 7 h, 100 °C
リファレンス
Process for the stepwise synthesis of silahydrocarbons
, European Patent Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Nickel Solvents: Tetrahydrofuran
リファレンス
Hydrosilylation catalyzed by activated nickel
Boudjouk, Philip; Han, Byung Hee; Jacobsen, John R.; Hauck, Brian J., Journal of the Chemical Society, 1991, (20), 1424-5

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Trichlorosilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 115 °C
リファレンス
Hydrosilylation conditions applied on alkenyl benzylated xyloses: selective reduction and isomerization
Hadad, Caroline; Bouquillon, Sandrine; Harakat, Dominique; Muzart, Jacques, Applied Organometallic Chemistry, 2009, 23(4), 161-164

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Hydrosilylation catalyzed by transition metal complexes coordinately bound to inorganic supports
Capka, Martin; Hetflejs, Jiri, Collection of Czechoslovak Chemical Communications, 1974, 39(1), 154-66

Trichloro(phenethyl)silane Raw materials

Trichloro(phenethyl)silane Preparation Products

Trichloro(phenethyl)silane 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:940-41-0)Trichloro(phenethyl)silane
A1211732
清らかである:99%
はかる:500g
価格 ($):218.0